![molecular formula C9H10ClNO4S2 B4542951 methyl 5-chloro-3-[(cyclopropylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B4542951.png)
methyl 5-chloro-3-[(cyclopropylamino)sulfonyl]-2-thiophenecarboxylate
Description
Synthesis Analysis
The synthesis of related thiophene compounds often involves complex reactions. For example, Tso, Tsay, and Li (1995) describe the synthesis of methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides from sulfolenes, a process that might be analogous to the synthesis of our target compound (Tso, Tsay, & Li, 1995).
Molecular Structure Analysis
Structural analyses of similar compounds reveal intricate details. Al-Hourani et al. (2015) studied the crystal structure of tetrazole derivatives using X-ray crystallography, a technique that could similarly elucidate the structure of our compound (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The reactivity of thiophene compounds with various agents is an area of active research. Stephens, Price, and Sowell (1999) investigated the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, demonstrating reactions that may be similar to those of our target compound (Stephens, Price, & Sowell, 1999).
Physical Properties Analysis
The physical properties of similar compounds, like solubility, melting point, and crystal structure, are often determined through experimental studies. For instance, Ramazani, Kazemizadeh, Ślepokura, and Lis (2011) used X-ray diffraction and spectroscopy to study a related compound, providing insights that could be applicable to our target molecule (Ramazani et al., 2011).
Chemical Properties Analysis
The chemical properties, like reactivity and stability, of thiophene derivatives are complex and often studied in the context of their potential applications. Jeffery and Stirling (1993) explored the formation of cyclopropylsulfones from chlorosulfones, which might offer insights into the chemical behavior of our target compound (Jeffery & Stirling, 1993).
properties
IUPAC Name |
methyl 5-chloro-3-(cyclopropylsulfamoyl)thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S2/c1-15-9(12)8-6(4-7(10)16-8)17(13,14)11-5-2-3-5/h4-5,11H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWODORLVDGIBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-3-(cyclopropylsulfamoyl)thiophene-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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